molecular formula C4H7N5 B1267201 2H-Tetrazol-5-amine, 2-(2-propenyl)- CAS No. 74999-26-1

2H-Tetrazol-5-amine, 2-(2-propenyl)-

Cat. No.: B1267201
CAS No.: 74999-26-1
M. Wt: 125.13 g/mol
InChI Key: QCCVPOWMSULONB-UHFFFAOYSA-N
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Description

2H-Tetrazol-5-amine, 2-(2-propenyl)- is a useful research compound. Its molecular formula is C4H7N5 and its molecular weight is 125.13 g/mol. The purity is usually 95%.
The exact mass of the compound 2H-Tetrazol-5-amine, 2-(2-propenyl)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 282036. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2H-Tetrazol-5-amine, 2-(2-propenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2H-Tetrazol-5-amine, 2-(2-propenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Medicinal Chemistry

Tetrazoles, including derivatives like 2H-Tetrazol-5-amine, 2-(2-propenyl)-, are significant in medicinal chemistry. They are often used as isosteres for various functional groups. For example, monosubstituted tetrazoles can replace carboxylic acids, while disubstituted tetrazoles can act as amine replacements. This flexibility makes them valuable in drug design due to their metabolic stability and beneficial physicochemical properties. In medicinal chemistry, more than 20 FDA-approved drugs contain 1H- or 2H-tetrazole substituents, yet their binding modes and chemical behavior are not fully understood. Multicomponent reaction (MCR) chemistry provides access to multiple tetrazole scaffolds, enhancing novelty, diversity, and complexity in drug design (Neochoritis, Zhao, & Dömling, 2019).

Photodegradation Studies

Tetrazole derivatives like bis(1H-tetrazol-5-yl)amine (H2BTA) are considered by the defense industry as high nitrogen composite propellants. Studies show that H2BTA is partially degraded in water under solar simulating conditions and completely degraded under UV light at 254 nm. This indicates potential environmental impacts of these compounds in aquatic environments, providing a basis for assessing natural attenuation of the chemical in such environments (Halasz, Hawari, & Perreault, 2020).

Applications in Dye-Sensitized Solar Cells

The interaction of 2H-tetrazole-5-amine derivatives with anatase TiO2 surfaces has been studied in the context of dye-sensitized solar cells. These studies involve analyses of adsorption mode and electronic structure, indicating potential applications in photovoltaic technologies (Karami, Beni, & Hosseinzadeh, 2017).

Coordination Chemistry

2-Methyl-(2H)-tetrazole-5-amino derivatives have applications in coordination chemistry. Studies on their photochemistry reveal insights into their photostability and potential use in catalysis and chelant-based chemotherapy (Ismael et al., 2019).

Corrosion Inhibition

Tetrazole derivatives, including 1H-tetrazol-5-amine, have been investigated as corrosion inhibitors for aluminum in acidic solutions. Their efficacy varies with the functional groups substituted on the tetrazole ring, indicating their potential in materials science and industrial applications (Khaled, Khaled, & Al‐qahtani, 2009).

Properties

IUPAC Name

2-prop-2-enyltetrazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N5/c1-2-3-9-7-4(5)6-8-9/h2H,1,3H2,(H2,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCCVPOWMSULONB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1N=C(N=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40996493
Record name 2-(Prop-2-en-1-yl)-1,2-dihydro-5H-tetrazol-5-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40996493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74999-26-1
Record name 2H-Tetrazol-5-amine, 2-(2-propenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074999261
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-Tetrazol-5-amine, 2-(2-propenyl)-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=282036
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(Prop-2-en-1-yl)-1,2-dihydro-5H-tetrazol-5-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40996493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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